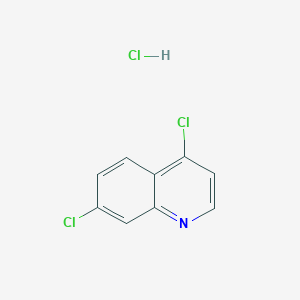
Quinoline,4,7-dichloro-,hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 4,7-dichloro-, hydrochloride is a chemical compound with the molecular formula C9H5Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in the synthesis of various pharmaceuticals, particularly antimalarial drugs such as chloroquine and hydroxychloroquine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4,7-dichloro-, hydrochloride typically involves the chlorination of 7-chloro-4-hydroxyquinoline. One common method starts with 3-chloroaniline, which is condensed with the diethyl ester of oxaloacetic acid under mildly acidic conditions to form an imine. This imine is then cyclized to form the pyridine ring by heating in mineral oil. Hydrolysis and decarboxylation follow, and the hydroxy group in the 4-position is converted into the second chloro group using phosphoryl chloride .
Industrial Production Methods
Industrial production of Quinoline, 4,7-dichloro-, hydrochloride often involves large-scale chlorination processes. The compound is crystallized from methanol or ethanol to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 4,7-dichloro-, hydrochloride undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom in the 4-position is highly reactive and can be replaced by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines are commonly used to replace the chlorine atom in the 4-position.
Oxidation: Strong oxidizing agents can be used, although specific conditions depend on the desired product.
Major Products
Chloroquine: A primary product formed through nucleophilic substitution with a specific primary amine.
Various Derivatives: Depending on the nucleophile used, a range of derivatives can be synthesized.
Applications De Recherche Scientifique
Quinoline, 4,7-dichloro-, hydrochloride has several applications in scientific research:
Pharmaceuticals: It is a key intermediate in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine.
Antimicrobial Agents: Used in the synthesis of hybrid aminoquinoline-triazine derivatives that show antimicrobial activity.
Novel Drug Development: Continues to be of interest as an intermediate for new drug candidates.
Mécanisme D'action
The mechanism of action of Quinoline, 4,7-dichloro-, hydrochloride primarily involves its role as an intermediate in drug synthesis. For example, in the synthesis of chloroquine, the compound undergoes nucleophilic substitution to form the active drug, which then targets the heme polymerase enzyme in the malaria parasite, inhibiting its function and leading to the parasite’s death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug synthesized from Quinoline, 4,7-dichloro-, hydrochloride.
Hydroxychloroquine: Another antimalarial drug with similar synthesis pathways.
Amodiaquine: Shares structural similarities and is also used as an antimalarial.
Uniqueness
Quinoline, 4,7-dichloro-, hydrochloride is unique due to its high reactivity in nucleophilic aromatic substitution reactions, making it a valuable intermediate in the synthesis of various pharmaceuticals .
Propriétés
Numéro CAS |
1198-39-6 |
|---|---|
Formule moléculaire |
C9H6Cl3N |
Poids moléculaire |
234.5 g/mol |
Nom IUPAC |
4,7-dichloroquinoline;hydrochloride |
InChI |
InChI=1S/C9H5Cl2N.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H;1H |
Clé InChI |
NFIFQHSRZZNWTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C=C1Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


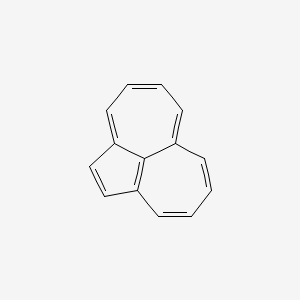
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
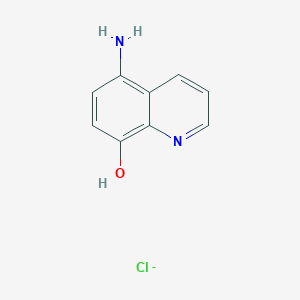
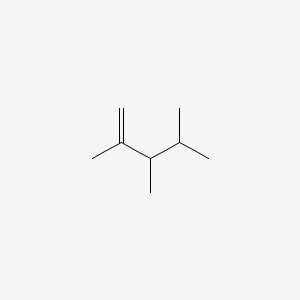
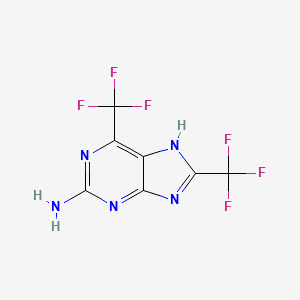
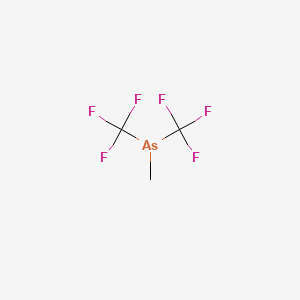
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
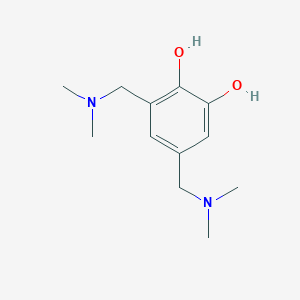
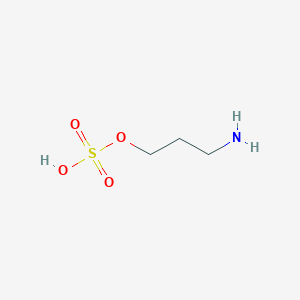
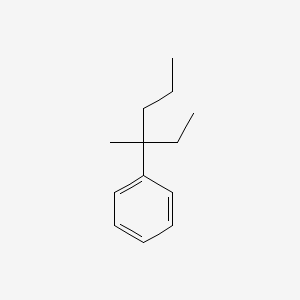
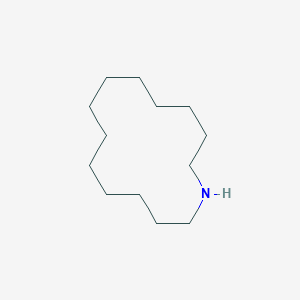
![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
